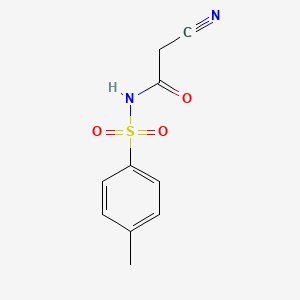
2-cyano-N-(4-methylphenyl)sulfonylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(4-methylphenyl)sulfonylacetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis and their potential biological activities. The presence of both cyano and sulfonyl groups in the molecule makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-methylphenyl)sulfonylacetamide typically involves the reaction of 4-methylbenzenesulfonamide with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(4-methylphenyl)sulfonylacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can undergo condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Cyclization Reactions: The compound can undergo cyclization reactions to form thiadiazole and other heterocyclic rings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.
Cyclization: Hydrazonoyl chlorides in refluxing ethanol with a catalytic amount of triethylamine.
Major Products Formed
Substituted Cyanoacetamides: Formed through nucleophilic substitution.
Heterocyclic Compounds: Such as thiadiazoles, formed through cyclization reactions.
Scientific Research Applications
2-cyano-N-(4-methylphenyl)sulfonylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-methylphenyl)sulfonylacetamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group can participate in nucleophilic addition reactions, while the sulfonyl group can act as an electron-withdrawing group, stabilizing reaction intermediates. These properties make it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(4-sulfamoylphenyl)acetamide
- 2-cyano-N-(4-chlorophenyl)sulfonylacetamide
- 2-cyano-N-(4-nitrophenyl)sulfonylacetamide
Uniqueness
2-cyano-N-(4-methylphenyl)sulfonylacetamide is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and biological activity. The methyl group can enhance the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes .
Properties
IUPAC Name |
2-cyano-N-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-8-2-4-9(5-3-8)16(14,15)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFANTLGGNOWDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~2~-methyl-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B5757539.png)
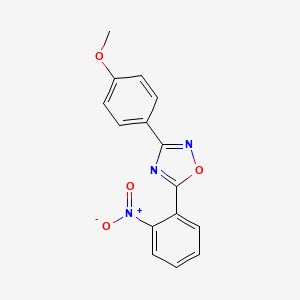
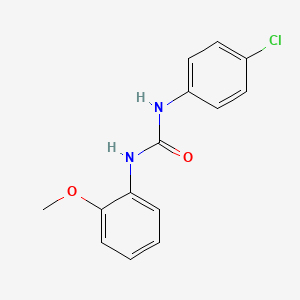
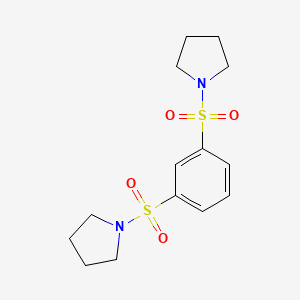
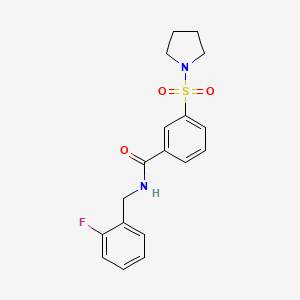
![2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5757573.png)

![3-[2-(2-methoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5757597.png)
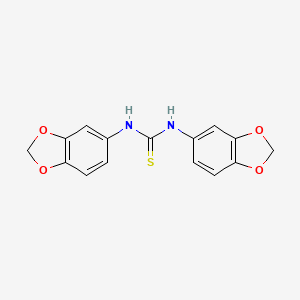
![N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycine](/img/structure/B5757618.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5757637.png)
![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5757640.png)
![(1E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-methylphenyl)ethanimine](/img/structure/B5757642.png)
![4,4,12-trimethyl-14-methylsulfanyl-5-oxa-8-thia-10,12,13,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one](/img/structure/B5757646.png)
